2-(Dimethoxyphosphinyl)ethyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxyphosphinyl)ethyl laurate is an organic compound with the molecular formula C16H33O5P. It is known for its unique chemical structure, which includes a phosphinyl group and a laurate ester. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphinyl)ethyl laurate typically involves the esterification of lauric acid with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphinyl)ethyl laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-(Dimethoxyphosphinyl)ethyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxyphosphinyl)ethyl laurate involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl laurate: A simpler ester with similar fatty acid chain length but lacking the phosphinyl group.
Methyl laurate: Another ester with a shorter alkyl chain.
Lauric acid: The parent fatty acid from which these esters are derived.
Uniqueness
2-(Dimethoxyphosphinyl)ethyl laurate is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
75905-36-1 |
---|---|
Molecular Formula |
C16H33O5P |
Molecular Weight |
336.40 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3/h4-15H2,1-3H3 |
InChI Key |
QBTRZYOPYJCGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.